molecular formula C15H15NO6 B190622 Ascorbigen CAS No. 8075-98-7

Ascorbigen

Cat. No. B190622
CAS RN: 8075-98-7
M. Wt: 305.28 g/mol
InChI Key: OMSJCIOTCFHSIT-KNUOEEMSSA-N
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Description

Ascorbigen is a chemical found in broccoli, cauliflower, cabbage, kale, and related vegetables . It is sometimes used to make medicine . People use ascorbigen for fibromyalgia, preventing cancer, and many other purposes, but there is no good scientific evidence to support any use .


Synthesis Analysis

Ascorbigen is a breakdown product of glucobrassicins found in cruciferous vegetables, such as cabbage, cauliflower, Brussel sprouts, or broccoli, formed by direct C-alkylation of ascorbic acid (vitamin C) by (3-indolyl)-methyl intermediates under physiological conditions .


Molecular Structure Analysis

The molecular structure of Ascorbigen has been validated by chemical, x-ray, crystallographic, and nuclear magnetic resonance measurements . Structural variations are caused by differences in the R group and by acyl substituents on the thioglucose group .


Chemical Reactions Analysis

The degradation of Ascorbigen in acidic medium causes a release of L-ascorbic acid and a formation of methylideneindolenine; in more alkaline medium, the degradation of Ascorbigen causes the formation of 1-deoxy-1-(3-indolyl)-α-L-sorbopyranose and 1-deoxy-1-(3-indolyl)- -L-tagatopyranose .


Physical And Chemical Properties Analysis

The formation of Ascorbigen depends on pH and temperature . The degradation of Ascorbigen is induced by plant tissue disruption .

Scientific Research Applications

Analytical Methods in Food Chemistry

Ascorbigen, a compound found in Brassica species, can be quantitatively determined using supercritical fluid chromatography. This method, developed by Buskov et al. (2000), is effective for the analysis of ascorbigens in Brassica vegetables and rapeseed seedlings, demonstrating its utility in food chemistry research (Buskov et al., 2000).

Effect on Intestinal Health

Pereverzeva et al. (2006) explored ascorbigen's impact on intestinal health, finding that it can enhance the antimicrobial barrier of the small intestine in newborn mice. This suggests potential applications in improving gut health (Pereverzeva et al., 2006).

Antioxidant Activity

Wagner et al. (2008) investigated ascorbigen's antioxidant properties, finding that it has free radical scavenging and antioxidant capabilities in vitro and in cultured human keratinocytes. This points to its potential use in skincare and health products (Wagner et al., 2008).

Hair Growth Studies

A study by Wang et al. (2013) on ascorbigen's effects on hair growth revealed that it can induce proliferation in human dermal papilla cells, though it did not significantly impact chemotherapy-induced alopecia in vivo. This suggests possible applications in hair care products (Wang et al., 2013).

Biologic Properties and Anticarcinogenic Potential

Research by Wagner and Rimbach (2009) highlighted ascorbigen's presence in Brassica vegetables and its potential anticarcinogenic effects. The compound might also induce enzymes involved in detoxifying xenobiotics, indicating its relevance in cancer prevention (Wagner & Rimbach, 2009).

Metabolic Transformations

A study by Reznikova et al. (2000) on the metabolic transformation of ascorbigen in vivo demonstrated that it is transformed into ascorbigen acid and ketoses in mice. These findings have implications for understanding ascorbigen's role in mammalian metabolism (Reznikova et al., 2000).

Safety And Hazards

Ascorbigen is found in many vegetables, including broccoli, cauliflower, kale, and others . But there isn’t enough reliable information to know if Ascorbigen is safe to use in larger amounts as medicine . Pregnancy and breastfeeding: There isn’t enough reliable information to know if Ascorbigen is safe to use when pregnant or breastfeeding .

Future Directions

While Ascorbigen has shown potential in various health-related applications, more research is needed to fully understand its benefits and risks. As of now, there is no good scientific evidence to support any use .

properties

IUPAC Name

(3S,3aR,6aS)-3,6,6a-trihydroxy-6-(1H-indol-3-ylmethyl)-3,3a-dihydro-2H-furo[3,2-b]furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6/c17-11-7-21-15(20)12(11)22-13(18)14(15,19)5-8-6-16-10-4-2-1-3-9(8)10/h1-4,6,11-12,16-17,19-20H,5,7H2/t11-,12+,14?,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSJCIOTCFHSIT-KNUOEEMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2C(O1)(C(C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]2[C@](O1)(C(C(=O)O2)(CC3=CNC4=CC=CC=C43)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00230587
Record name Ascorbigen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00230587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ascorbigen

CAS RN

8075-98-7
Record name Ascorbigen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=8075-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ascorbigen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008075987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ascorbigen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00230587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,840
Citations
AE Wagner, P Huebbe, T Konishi… - Journal of agricultural …, 2008 - ACS Publications
Ascorbigen (ABG) is formed by indole-3-carbinole and ascorbic acid in brassica vegetables. In the present study, ABG has been systematically analyzed for its free radical scavenging …
Number of citations: 44 pubs.acs.org
AE Wagner, G Rimbach - Clinics in dermatology, 2009 - Elsevier
Ascorbigen (ABG) belongs to the glucosinolate family and occurs mainly in Brassica vegetables. It is formed by its precursor glucobrassicin. Glucobrassicin is enzymatically hydrolyzed …
Number of citations: 57 www.sciencedirect.com
MN Preobrazhenskaya, VM Bukhman… - Pharmacology & …, 1993 - Elsevier
… Study of chemical properties of ascorbigen showed that it is … of ascorbigen transformation determine the biological properties of the compound. The most important product of ascorbigen …
Number of citations: 117 www.sciencedirect.com
AE Wagner, I Ernst, R Iori, C Desel… - Experimental …, 2010 - Wiley Online Library
Please cite this paper as: Sulforaphane but not ascorbigen, indole‐3‐carbinole, and ascorbic acid activates the transcription factor Nrf2 and induces phase‐2 and antioxidant enzymes …
Number of citations: 121 onlinelibrary.wiley.com
A Tai, K Fukunaga, A Ohno, H Ito - Bioscience, Biotechnology …, 2014 - academic.oup.com
… activity of ascorbigen has been described in numerous publications. Ascorbigen has been … Thus, ascorbigen plays a role as a source of ascorbic acid in vivo. However, only a part of …
Number of citations: 15 academic.oup.com
B Bramwell, S Ferguson… - Alternative …, 2000 - anaturalhealingcenter.com
… investigation of ascorbigen in the treatment of female patients with fibromyalgia. Ascorbigen (… issued for the use of dietary indoles, including ascorbigen, in the treatment of fibromyalgia.…
Number of citations: 34 www.anaturalhealingcenter.com
CH Wang, HS Huang, NT Dai, MJ Sheu… - Phytotherapy …, 2013 - Wiley Online Library
Ascorbigen (ABG) is the predominant indole‐derived compound from Brassica vegetables. In this study, we attempted to evaluate the effects of ABG on hair growth. To this end, we …
Number of citations: 6 onlinelibrary.wiley.com
SRR Musk, MN Preobrazhenskaya, GA Belitsky… - Mutation Research …, 1994 - Elsevier
Ascorbingen, which occurs naturally in the human diet, and a synthetic analogue (1′-methylascorbigen), were assayed for cytotoxic and clastogenic activities in a SV 40 -transformed …
Number of citations: 17 www.sciencedirect.com
BC Guha, PN Sen-Gupta - Nature, 1938 - nature.com
… ascorbigen and ascorbic acid from the start of the experiment ; but their results and ours are substantially in agreement. It has been possible to purify the ascorbigen … of ascorbigen and …
Number of citations: 20 www.nature.com
Ž Procházka, V Šanda, F Šorm - Collection of Czechoslovak …, 1957 - cccc.uochb.cas.cz
… • The interesting fact that ascorbigen may serve as a source … analysis of the spectra of ascorbigen and its derivatives and … and colour reactions of ascorbigen. The compound does not …
Number of citations: 37 cccc.uochb.cas.cz

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